3-(p-Methoxyphenyl)propyltrichlorosilane
CAS No.: 163155-57-5
Cat. No.: VC20937903
Molecular Formula: C10H13Cl3OSi
Molecular Weight: 283.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 163155-57-5 |
|---|---|
| Molecular Formula | C10H13Cl3OSi |
| Molecular Weight | 283.6 g/mol |
| IUPAC Name | trichloro-[3-(4-methoxyphenyl)propyl]silane |
| Standard InChI | InChI=1S/C10H13Cl3OSi/c1-14-10-6-4-9(5-7-10)3-2-8-15(11,12)13/h4-7H,2-3,8H2,1H3 |
| Standard InChI Key | KONHVWVBPIDGBH-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)CCC[Si](Cl)(Cl)Cl |
| Canonical SMILES | COC1=CC=C(C=C1)CCC[Si](Cl)(Cl)Cl |
Introduction
Chemical Identity and Structure
3-(p-Methoxyphenyl)propyltrichlorosilane consists of a para-methoxyphenyl group connected to a trichlorosilane moiety via a propyl chain. This structure provides the molecule with both hydrophobic and reactive characteristics that are essential for its applications.
| Property | Information |
|---|---|
| CAS Number | 163155-57-5 |
| Molecular Formula | C₁₀H₁₃Cl₃OSi |
| Molecular Weight | 283.65 g/mol |
| IUPAC Name | trichloro-[3-(4-methoxyphenyl)propyl]silane |
| InChI Key | KONHVWVBPIDGBH-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)CCCSi(Cl)Cl |
| Synonyms | 3-(4-METHOXYPHENYL)PROPYLTRICHLOROSILANE; Methoxyphenylpropyltrichlorosilane; Trichloro[3-(4-methoxyphenyl)propyl]silane; Benzene, 1-methoxy-4-[3-(trichlorosilyl)propyl]- |
Physical and Chemical Properties
The physical and chemical properties of 3-(p-Methoxyphenyl)propyltrichlorosilane play a crucial role in determining its behavior in various applications and reaction conditions.
Reactivity and Chemical Behavior
3-(p-Methoxyphenyl)propyltrichlorosilane exhibits high reactivity typical of organochlorosilanes. Understanding its chemical behavior is essential for proper handling and effective utilization in various applications.
Hydrolysis Reactions
The trichlorosilane group undergoes rapid hydrolysis when exposed to moisture or water, forming silanols along with hydrochloric acid as a byproduct. This reaction can be represented as:
R-SiCl₃ + 3H₂O → R-Si(OH)₃ + 3HCl
Where R represents the 3-(p-methoxyphenyl)propyl group. The silanol groups formed can further condense to form siloxane bonds, which are fundamental to many applications of this compound.
Surface Reactions
The high reactivity of 3-(p-Methoxyphenyl)propyltrichlorosilane toward hydroxyl groups makes it particularly useful for surface modification. When exposed to hydroxylated surfaces such as glass, metals, or metal oxides, the compound reacts with surface hydroxyl groups, forming covalent bonds that modify the surface properties .
Condensation Reactions
Silanols formed from hydrolysis can further undergo condensation reactions to form siloxane bonds (Si-O-Si), leading to the formation of more complex structures:
R-Si(OH)₃ + (HO)₃Si-R → R-Si(OH)₂-O-Si(OH)₂-R + H₂O
These condensation reactions are fundamental to the formation of silsesquioxanes and other siloxane-based materials .
Substitution Reactions
The chlorine atoms in the trichlorosilane group can be substituted by various nucleophiles such as alcohols and amines:
R-SiCl₃ + 3ROH → R-Si(OR')₃ + 3HCl
This reactivity allows for the preparation of a wide range of functionalized silanes with tailored properties.
Applications
3-(p-Methoxyphenyl)propyltrichlorosilane has found use in various fields due to its reactive nature and ability to modify surfaces.
Surface Modification
The compound is extensively used for surface modification of materials such as glass, metals, and metal oxides. The trichlorosilane group reacts with surface hydroxyl groups, forming covalent bonds that alter the surface properties like wettability, adhesion, and chemical resistance .
Coupling Agent
As a silane coupling agent, 3-(p-Methoxyphenyl)propyltrichlorosilane enhances adhesion between organic and inorganic materials. This property is particularly valuable in composite materials, where it helps to improve the interfacial bonding between fillers and matrix materials .
Synthesis of Silsesquioxanes
The compound serves as a precursor for the synthesis of silsesquioxanes, which are a class of organosilicon compounds with the empirical formula (RSiO₁.₅)ₙ. These materials have applications in fields such as coatings, electronic materials, and catalysis .
Research has shown that 3-(p-Methoxyphenyl)propyltrichlorosilane can be used to synthesize hexa-[3-(4-methoxyphenyl)propyl]hexasilsesquioxane through "non-aqueous" hydrolysis approaches using dimethylsulfoxide (DMSO) as an oxygen source .
Research Applications
In scientific research, 3-(p-Methoxyphenyl)propyltrichlorosilane is used for:
-
Fabrication of nanoporous thin films for biological assays
-
Development of modified surfaces for sensors and microfluidic devices
-
Preparation of hydrophobic coatings
| Hazard Category | Classification |
|---|---|
| Skin Corrosion/Irritation | Category 1B (Causes severe skin burns) |
| Serious Eye Damage/Irritation | Category 1 (Causes serious eye damage) |
| Reactivity with Water | Reacts rapidly, liberating hydrogen chloride |
Related Compounds and Derivatives
3-(p-Methoxyphenyl)propyltrichlorosilane belongs to a family of organofunctional silanes with similar structures but different functional groups.
Structural Analogs
Several compounds share structural similarities with 3-(p-Methoxyphenyl)propyltrichlorosilane but contain different functional groups:
-
3-(p-Chlorophenyl)propyltrichlorosilane
-
3-(p-Methylphenyl)propyltrichlorosilane
-
3-(p-Ethoxyphenyl)propyltrichlorosilane
Functional Derivatives
Through substitution reactions at the silicon atom, various functional derivatives can be prepared:
-
3-(p-Methoxyphenyl)propyltrimethoxysilane: A less reactive analog where chlorine atoms are replaced by methoxy groups
-
3-(p-Methoxyphenyl)propyltriethoxysilane: Contains ethoxy groups instead of chlorine atoms
-
Partially substituted derivatives: Compounds where only some of the chlorine atoms are replaced by other functional groups
Research Findings and Current Developments
Recent research has explored the use of 3-(p-Methoxyphenyl)propyltrichlorosilane in various applications and has provided insights into its behavior and properties.
Surface Modification Studies
Studies have investigated the interaction between 3-(p-Methoxyphenyl)propyltrichlorosilane and hydroxylated surfaces. Research has shown that the compound forms covalent bonds with surface hydroxyl groups, creating stable monolayers that can significantly alter surface properties.
For example, studies on zinc oxide nanoparticles have demonstrated that silane coupling agents (similar to 3-(p-Methoxyphenyl)propyltrichlorosilane) can form linkages to the hydroxyl groups on the particle surface through covalent and hydrogen bonds. The silane molecules were found to orient either perpendicular or parallel to the oxide surface depending on the preparation conditions and surface hydroxyl density .
Silsesquioxane Synthesis
Recent research has explored alternative approaches to synthesizing silsesquioxanes using 3-(p-Methoxyphenyl)propyltrichlorosilane. The "non-aqueous" hydrolysis approach using dimethylsulfoxide (DMSO) as an oxygen source has been investigated, leading to the formation of T6 cages rather than the expected T8 cages typically obtained through conventional hydrolysis .
This research has expanded the range of silsesquioxanes that can be synthesized from trichlorosilanes, providing access to previously unobtainable structures with potential applications in various fields .
Biological and Medical Applications
Ongoing research is exploring the potential of surfaces modified with 3-(p-Methoxyphenyl)propyltrichlorosilane and similar compounds in biological and medical applications. These include the development of biocompatible surfaces, drug delivery systems, and biosensors.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume